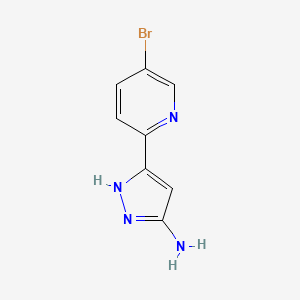![molecular formula C8H13ClN2 B13471984 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminospiro[33]heptane-2-carbonitrile Hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine and a cyanide source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the spiro compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic acid: Similar spiro structure but with a carboxylic acid group instead of a nitrile group.
tert-Butyl 6-aminospiro[3.3]heptane-2-carboxylate Hydrochloride: Contains a tert-butyl ester group, offering different reactivity and applications.
Uniqueness
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride is unique due to its nitrile group, which provides distinct reactivity compared to similar compounds with carboxylic acid or ester groups. This uniqueness makes it valuable in specific synthetic pathways and applications where the nitrile functionality is advantageous.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptane-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7H,1-4,10H2;1H |
InChI Key |
YBYWJOLRSFBVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
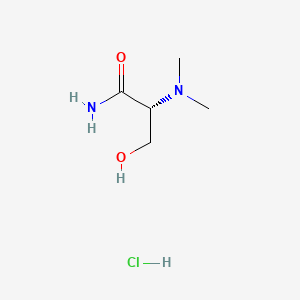
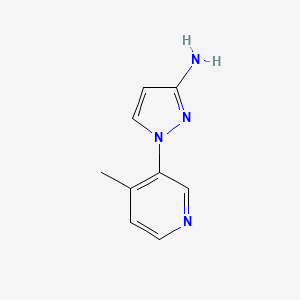

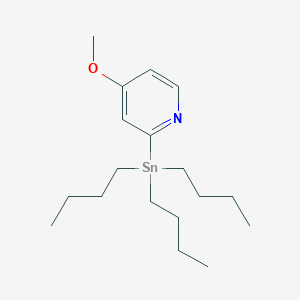

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
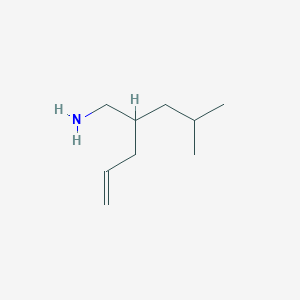
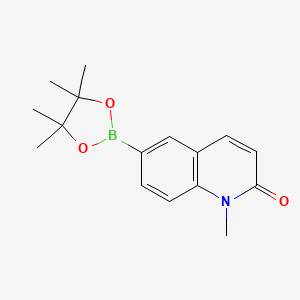

![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
